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molecular formula C9H15N3O2 B1524619 Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate CAS No. 1254120-12-1

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Cat. No. B1524619
M. Wt: 197.23 g/mol
InChI Key: BTLBBSVDHIWMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169254B2

Procedure details

A solution of 3-cyano-3-diallylamino-azetidine 1-carboxylic acid tert-butyl ester (143.5 mg, 0.5174 mmol), 1,3-dimethylbarbituric acid (242.5 mg, 1.553 mmol) and tetrakis(triphenylphosphine)palladium(0) (30.3 mg, 0.0262 mmol) in dichloromethane (1.3 ml) was stirred at 40° C. for five hours. A saturated aqueous sodium bicarbonate solution was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was then dried over MgSO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 3-amino-3-cyano-azetidine-1-carboxylic acid tert-butyl ester (98 mg, 96%).
Name
3-cyano-3-diallylamino-azetidine 1-carboxylic acid tert-butyl ester
Quantity
143.5 mg
Type
reactant
Reaction Step One
Quantity
242.5 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
30.3 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][C:10]([C:19]#[N:20])([N:12](CC=C)CC=C)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CN1C(=O)CC(=O)N(C)C1=O.C(=O)(O)[O-].[Na+]>ClCCl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:9][C:10]([NH2:12])([C:19]#[N:20])[CH2:11]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3,^1:43,45,64,83|

Inputs

Step One
Name
3-cyano-3-diallylamino-azetidine 1-carboxylic acid tert-butyl ester
Quantity
143.5 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)(N(CC=C)CC=C)C#N
Name
Quantity
242.5 mg
Type
reactant
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Name
Quantity
1.3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)(C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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